Cas no 923131-96-8 (N-2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-ylpyridine-3-carboxamide)

N-2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-ylpyridine-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-ylpyridine-3-carboxamide
- N-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]pyridine-3-carboxamide
- 3-Pyridinecarboxamide, N-[2-(2-methoxyphenyl)-4-oxo-4H-1-benzopyran-6-yl]-
- N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide
- N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)nicotinamide
- AKOS024628799
- F2211-0104
- 923131-96-8
-
- インチ: 1S/C22H16N2O4/c1-27-19-7-3-2-6-16(19)21-12-18(25)17-11-15(8-9-20(17)28-21)24-22(26)14-5-4-10-23-13-14/h2-13H,1H3,(H,24,26)
- InChIKey: KUKIJTVJEYTVBY-UHFFFAOYSA-N
- ほほえんだ: C1=NC=CC=C1C(NC1C=C2C(=CC=1)OC(C1=CC=CC=C1OC)=CC2=O)=O
計算された属性
- せいみつぶんしりょう: 372.11100700g/mol
- どういたいしつりょう: 372.11100700g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 28
- 回転可能化学結合数: 4
- 複雑さ: 620
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 77.5Ų
じっけんとくせい
- 密度みつど: 1.352±0.06 g/cm3(Predicted)
- ふってん: 515.8±50.0 °C(Predicted)
- 酸性度係数(pKa): 11.03±0.40(Predicted)
N-2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-ylpyridine-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2211-0104-20μmol |
N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide |
923131-96-8 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2211-0104-25mg |
N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide |
923131-96-8 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2211-0104-10μmol |
N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide |
923131-96-8 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2211-0104-5mg |
N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide |
923131-96-8 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2211-0104-20mg |
N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide |
923131-96-8 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2211-0104-2mg |
N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide |
923131-96-8 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2211-0104-15mg |
N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide |
923131-96-8 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2211-0104-30mg |
N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide |
923131-96-8 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2211-0104-3mg |
N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide |
923131-96-8 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2211-0104-1mg |
N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide |
923131-96-8 | 90%+ | 1mg |
$54.0 | 2023-05-16 |
N-2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-ylpyridine-3-carboxamide 関連文献
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
N-2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-ylpyridine-3-carboxamideに関する追加情報
N-2-(2-Methoxyphenyl)-4-Oxo-4H-Chromen-6-ylpyridine-3-carboxamide (CAS No. 923131-96-8): A Comprehensive Overview
N-2-(2-Methoxyphenyl)-4-Oxo-4H-Chromen-6-ylpyridine-3-carboxamide (CAS No. 923131-96-8) is a complex organic compound that has garnered significant attention in recent years due to its potential applications in various fields, particularly in medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, exhibits a combination of chromene and pyridine moieties, which contribute to its diverse biological activities and therapeutic potential.
The chromene core of the compound is a key structural element that has been extensively studied for its pharmacological properties. Chromenes are known for their antioxidant, anti-inflammatory, and anti-cancer activities, making them valuable scaffolds in drug discovery. The presence of the methoxyphenyl group further enhances the compound's lipophilicity and stability, which are crucial for optimizing its pharmacokinetic properties.
The oxo group at the 4-position of the chromene ring is another important feature that influences the compound's reactivity and biological activity. This group can participate in various chemical reactions, such as nucleophilic addition and Michael addition, which are essential for the compound's interaction with biological targets. The pyridine moiety, on the other hand, imparts additional functionalities to the molecule, including hydrogen bonding and π-stacking interactions, which can enhance its binding affinity to specific receptors or enzymes.
Recent studies have explored the potential of N-2-(2-Methoxyphenyl)-4-Oxo-4H-Chromen-6-ylpyridine-3-carboxamide in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibited potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The researchers also found that the compound could effectively reduce oxidative stress in cells, suggesting its potential as a protective agent against oxidative damage.
In another study, researchers investigated the anti-cancer properties of N-2-(2-Methoxyphenyl)-4-Oxo-4H-Chromen-6-ylpyridine-3-carboxamide against various cancer cell lines. The results showed that the compound induced apoptosis in cancer cells by activating caspase-dependent pathways and disrupting mitochondrial function. These findings highlight the compound's potential as a novel anti-cancer agent with a unique mechanism of action.
Beyond its therapeutic applications, N-2-(2-Methoxyphenyl)-4-Oxo-4H-Chromen-6-ylpyridine-3-carboxamide has also been studied for its use in diagnostic imaging. The chromene moiety's ability to absorb light at specific wavelengths makes it a promising candidate for developing fluorescent probes for cellular imaging. Researchers have demonstrated that this compound can be used to visualize cellular processes with high sensitivity and resolution, opening up new possibilities in biomedical research.
The synthesis of N-2-(2-Methoxyphenyl)-4-Oxo-4H-Chromen-6-ylpyridine-3-carboxamide involves several steps, including the formation of the chromene core and subsequent functionalization with the pyridine moiety. Various synthetic routes have been reported in the literature, each offering different advantages in terms of yield, purity, and scalability. One common approach involves the condensation of 2-methoxybenzaldehyde with malononitrile to form an intermediate chromene derivative, followed by cyclization and functionalization steps to introduce the pyridine group.
The physicochemical properties of N-2-(2-Methoxyphenyl)-4-Oxo-4H-Chromen-6-ylpyridine-3-carboxamide have been thoroughly characterized using techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. These studies have provided detailed insights into the molecular structure and conformational behavior of the compound, which are essential for understanding its biological activity and optimizing its pharmaceutical properties.
In conclusion, N-2-(2-Methoxyphenyl)-4-Oxo-4H-Chromen-6-ylpyridine-3-carboxamide (CAS No. 923131-96-8) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique combination of chromene and pyridine moieties endows it with diverse biological activities, making it a promising candidate for developing new therapeutic agents and diagnostic tools. Ongoing research continues to uncover new applications and mechanisms of action for this intriguing molecule, further solidifying its importance in the field.
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